![molecular formula C21H12ClNO B14064014 Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- CAS No. 10206-04-9](/img/structure/B14064014.png)
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- is an organic compound with the molecular formula C21H12ClNO. It is a derivative of phenanthro[9,10-d]oxazole, characterized by the presence of a 4-chlorophenyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- typically involves the reaction of 9,10-phenanthrenequinone with 4-chlorobenzaldehyde in the presence of a suitable catalyst. One common method is the aza-Wittig reaction, where 2,3-dihydro-2,2,2-triphenylphenanthro[9,10-d]-1,3,2-λ5-oxazaphosphole reacts with aromatic aldehydes to form the corresponding 2-substituted phenanthro[9,10-d][1,3]oxazoles . The reaction is usually carried out in acetonitrile at elevated temperatures (around 85°C) for several hours .
Industrial Production Methods
While specific industrial production methods for phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophilic reagents: Such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically introduces nitro groups into the phenanthrene moiety, while bromination adds bromine atoms to the structure .
Wissenschaftliche Forschungsanwendungen
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as a blue fluorophore with hybridized local and charge-transfer characteristics, enabling efficient electroluminescence . The molecular targets include triplet excitons, which are utilized to achieve high electroluminescence efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthro[9,10-d]oxazole: The parent compound without the 4-chlorophenyl group.
2-(4-Isothiocyanatophenyl)phenanthro[9,10-d]oxazole: A derivative with an isothiocyanate group instead of a chlorine atom.
2-Styryl phenanthro[9,10-d]oxazoles: Compounds with a styryl group at the 2-position.
Uniqueness
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This substitution enhances its stability and luminescent efficiency, making it particularly valuable in optoelectronic applications .
Eigenschaften
CAS-Nummer |
10206-04-9 |
|---|---|
Molekularformel |
C21H12ClNO |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)phenanthro[9,10-d][1,3]oxazole |
InChI |
InChI=1S/C21H12ClNO/c22-14-11-9-13(10-12-14)21-23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)24-21/h1-12H |
InChI-Schlüssel |
YTFBHFWEMNQADB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(O4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


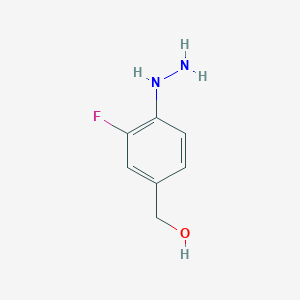
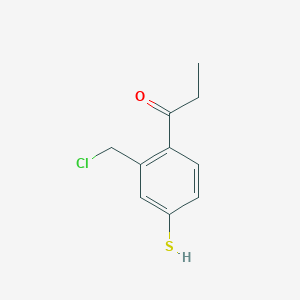

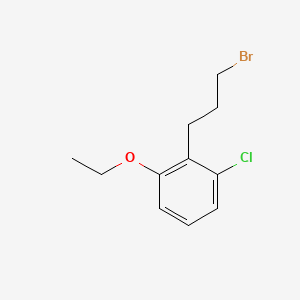


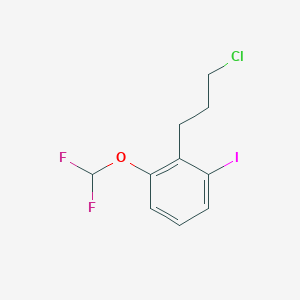




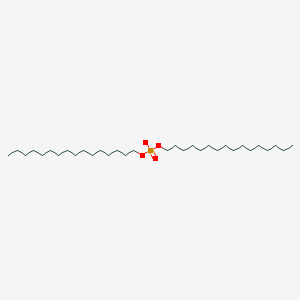
![Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-](/img/structure/B14063986.png)

